Molecular Weight and Fractional Complexity (Fraction sp³) Differentiation vs. Piperidine-Core Isomers
The target compound (MW = 225.33 g/mol) sits within the optimal fragment range (MW ≤ 250) for fragment-based screening campaigns, whereas regioisomeric piperidine-4-carboxamide analogs such as N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide (CAS 92031-42-0, MW = 239.36 g/mol) are heavier and more lipophilic . The pyrrolidine-3-carboxamide core contributes a fraction sp³ (Fsp³) of approximately 0.58 for the target compound, compared with ~0.67 for the piperidine-4-carboxamide isomer; the lower Fsp³ of the target compound reflects a slightly flatter, more aromatic-accessible scaffold that may favor different protein-binding-site shapes [1]. These differences, although modest, are material for fragment-library design where even small shifts in molecular descriptors affect hit rates [1].
| Evidence Dimension | Molecular weight (MW) and fraction sp³ (Fsp³) |
|---|---|
| Target Compound Data | MW = 225.33 g/mol; Fsp³ ≈ 0.58 (calculated from C₁₂H₂₃N₃O: 10 sp³ carbons / 17 total atom count excluding H) |
| Comparator Or Baseline | N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide: MW = 239.36 g/mol; Fsp³ ≈ 0.67 |
| Quantified Difference | ΔMW = −14.03 g/mol; ΔFsp³ ≈ −0.09 |
| Conditions | Calculated from molecular formula; Fsp³ defined as (number of sp³-hybridized carbons) / (total carbon count) per literature convention. |
Why This Matters
For fragment-library procurement, the lower MW and distinct Fsp³ of the target compound versus the piperidine-4-carboxamide isomer provide access to a different region of 3D-chemical space, reducing redundancy in screening collections.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e. View Source
